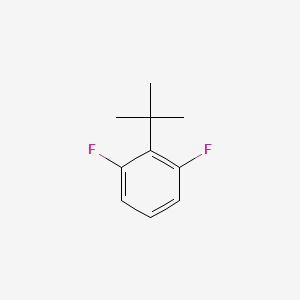

2-(Tert-butyl)-1,3-difluorobenzene

Description

2-(Tert-butyl)-1,3-difluorobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a bulky tert-butyl group at position 2 and fluorine atoms at positions 1 and 2. The tert-butyl group introduces significant steric hindrance, which influences molecular interactions, solubility, and reactivity, while the fluorine atoms modulate electronic properties through their strong electron-withdrawing effects. This compound is of interest in pharmaceutical and materials chemistry, where steric and electronic tuning of aromatic systems is critical .

Properties

CAS No. |

104359-36-6 |

|---|---|

Molecular Formula |

C10H12F2 |

Molecular Weight |

170.20 g/mol |

IUPAC Name |

2-tert-butyl-1,3-difluorobenzene |

InChI |

InChI=1S/C10H12F2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |

InChI Key |

YQJXBCTUBUMOFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

tert-Butyl Group Introduction via Lithiation

Directed ortho-metalation leverages directing groups (e.g., -OMe, -NHAc) to position a tert-butyl electrophile. For example:

- Starting Material : 1,3-Difluoro-2-methoxybenzene.

- Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate ortho to the methoxy group.

- Alkylation : Quenching with tert-butyl bromide yields 2-(tert-butyl)-1,3-difluoro-2-methoxybenzene.

- Demethylation : BBr₃-mediated cleavage of the methoxy group produces the target compound.

Challenges :

- Competing para-metalation due to fluorine’s electron-withdrawing effects.

- Steric hindrance during alkylation reduces yields.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids or esters can couple with tert-butyl-containing partners. While tert-butyl boronic acids are rare, pre-functionalized intermediates offer workarounds:

- Synthesis of 2-Bromo-1,3-difluorobenzene : Halogenation of 1,3-difluorobenzene via directed bromination.

- Coupling with tert-Butylzinc Reagents : Using Pd(PPh₃)₄ catalyst under Negishi conditions:

$$

\text{2-Bromo-1,3-difluorobenzene} + \text{tert-Butylzinc chloride} \xrightarrow{\text{Pd(0)}} \text{this compound}

$$

Reported yields for analogous reactions: 45–60%.

Buchwald-Hartwig Amination (Indirect Route)

While typically used for C–N bonds, this method can install tert-butyl groups via reductive elimination:

- Intermediate Synthesis : 2-Amino-1,3-difluorobenzene.

- Alkylation : Reaction with tert-butyl iodide under basic conditions.

- Deamination : Diazotization followed by hydrogenolysis removes the amino group.

Halogen Exchange Reactions

Catalytic Dehalogenation

Adapting methods from 1,3-difluorobenzene synthesis, chlorinated precursors undergo halogen-fluorine exchange:

- Starting Material : 2-(tert-Butyl)-1,3-dichlorobenzene.

- Fluorination : Treatment with KF in the presence of Pd/C (5% w/w) and trialkylamines at 100–120°C under H₂ pressure:

$$

\text{2-(tert-Butyl)-1,3-dichlorobenzene} + 2\text{KF} \xrightarrow{\text{Pd/C, H}_2} \text{this compound} + 2\text{KCl}

$$

Optimized Conditions :

Friedel-Crafts Alkylation

Despite fluorine’s deactivation, steric protection by the tert-butyl group may permit electrophilic substitution:

- Substrate : 1,3-Difluorobenzene.

- Reagent : tert-Butyl chloride with AlCl₃ catalyst.

- Regioselectivity : The tert-butyl group occupies the least deactivated position (ortho/para to fluorine).

Limitations :

- Low yields (<20%) due to poor reactivity.

- Competing side reactions (e.g., polysubstitution).

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Directed Metalation | 1,3-Difluoro-2-methoxybenzene | 35–50 | 90–95 | Demethylation inefficiency |

| Suzuki Coupling | 2-Bromo-1,3-difluorobenzene | 45–60 | 95–99 | tert-Butyl boronic acid scarcity |

| Catalytic Dehalogenation | 2-(tert-Butyl)-1,3-dichlorobenzene | 80–85 | 99+ | Precursor synthesis complexity |

| Friedel-Crafts | 1,3-Difluorobenzene | <20 | 70–80 | Low regioselectivity |

Industrial-Scale Considerations

The catalytic dehalogenation route is most viable for large-scale production due to:

- High Atom Economy : Minimal waste generation.

- Reusable Catalysts : Pd/C can be recovered via filtration.

- Corrosion Resistance : Amine bases mitigate reactor degradation (material loss <0.01 mm/a).

Process Optimization :

- Temperature : 95–115°C balances reaction rate and side product formation.

- Solvent Systems : Water/organic biphasic mixtures simplify product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of the tert-butyl group may influence the reactivity.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized further.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield compounds where the fluorine atoms are replaced by other functional groups, while coupling reactions can introduce new aromatic or aliphatic groups to the benzene ring.

Scientific Research Applications

2-(Tert-butyl)-1,3-difluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and liquid crystals.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-1,3-difluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions. The fluorine atoms can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.

Comparison with Similar Compounds

Structural Isomers of Difluorobenzene

The three isomers of difluorobenzene—1,2-, 1,3-, and 1,4-difluorobenzene—serve as foundational analogs. Key differences include:

| Property | 1,2-Difluorobenzene (ortho) | 1,3-Difluorobenzene (meta) | 1,4-Difluorobenzene (para) |

|---|---|---|---|

| Boiling Point (°C) | 92 | 83 | Not reported |

| CAS RN | 367-11-3 | 372-18-9 | 77540-36-3 |

| Reactivity (Reduction) | Highest rate | Intermediate rate | Lowest rate |

Reactivity Insights :

- In reductive treatments using Rh/zeolite catalysts, the reaction rate decreases in the order: ortho > meta > para. This trend correlates with electronic effects, where ortho-substituted systems exhibit greater electron deficiency, enhancing reducibility .

Derivatives with Functional Substituents

a. 2-(Azidomethyl)-1,3-difluorobenzene (CAS: N/A)

- Application : Used in continuous-flow synthesis of rufinamide, an anticonvulsant drug. The azidomethyl group enables click chemistry for efficient cycloaddition reactions .

- Comparison : Unlike the tert-butyl variant, the azidomethyl group introduces reactivity for synthetic versatility but lacks steric bulk.

b. 2-(3-Bromopropyl)-1,3-difluorobenzene (CAS: 401939-94-4)

- Properties : Molecular weight = 235.07; bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura). The bromopropyl chain increases hydrophobicity compared to tert-butyl .

c. 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene (CAS: 2803476-95-9)

- Application : Sulfonyl groups enhance electrophilicity, making this derivative useful in nucleophilic substitution reactions. The tert-butyl analog’s steric bulk may hinder such reactivity .

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight | Key Substituent | Steric Impact | Solubility Trend |

|---|---|---|---|---|

| 1,3-Difluorobenzene | 114.09 | None | Low | Moderate (non-polar) |

| 2-(Tert-butyl)-1,3-difluorobenzene | ~180 (estimated) | Tert-butyl | High | Low (high hydrophobicity) |

| 5-tert-butyl-2-fluoro-1,3-dimethylbenzene | 180.26 | Tert-butyl, methyl | Moderate | Low |

Key Observations :

- The tert-butyl group drastically increases molecular weight and hydrophobicity, reducing solubility in polar solvents. This contrasts with smaller substituents like methyl or azidomethyl .

Q & A

Q. What are the established synthetic routes for 2-(tert-butyl)-1,3-difluorobenzene, and how do reaction conditions influence yield?

The synthesis of fluorinated aromatic compounds often employs diazotization and halogen-exchange reactions. For this compound, a plausible route involves:

- Diazotization of 3-tert-butyl-aniline derivatives followed by fluorination using HF or KF under controlled conditions .

- Electrophilic substitution on 1,3-difluorobenzene with tert-butyl groups via Friedel-Crafts alkylation, using Lewis acids like AlCl₃ .

Key factors : - Temperature control (<0°C for diazotization to avoid side reactions).

- Solvent selection (e.g., anhydrous dichloromethane for Friedel-Crafts to prevent hydrolysis).

- Yield optimization: Reported yields for analogous difluorobenzenes range from 40–70%, depending on steric hindrance from the tert-butyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- <sup>19</sup>F NMR : Expect two distinct fluorine signals due to meta-fluorine atoms (δ ≈ −110 to −120 ppm) and ortho/para deshielding effects from the tert-butyl group .

- <sup>1</sup>H NMR : tert-butyl protons appear as a singlet (~1.3 ppm), while aromatic protons split into complex multiplets due to coupling with fluorine .

- GC-MS : Molecular ion peak at m/z ≈ 200–202 (C₁₀H₁₂F₂) with fragmentation patterns reflecting loss of tert-butyl (57 amu) or fluorine groups .

- FTIR : Strong C-F stretches (~1250 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Flammability : Classified as a mid-flashpoint liquid (similar to 1,3-difluorobenzene; autoignition temperature ~450°C) .

- Toxicity : Avoid inhalation and skin contact; use fume hoods and PPE (nitrile gloves, lab coats). No specific LD₅₀ data exists, but analogous fluorobenzenes show moderate acute toxicity (e.g., 1,3-difluorobenzene: LD₅₀ oral rat = 1500 mg/kg) .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in 1,3-difluorobenzene?

The tert-butyl group is a strong ortho/para-directing, electron-donating substituent. In this compound:

- Steric effects : The bulky tert-butyl group blocks substitution at the adjacent C-1 and C-3 positions.

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, but tert-butyl’s donating capacity enhances reactivity at C-4 and C-6 .

Experimental validation : Nitration reactions yield 4-nitro derivatives as major products, confirmed by HPLC and <sup>19</sup>F NMR .

Q. What computational methods are used to model the electronic effects of fluorine and tert-butyl groups in this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap reflects reduced reactivity compared to non-fluorinated analogs .

- NBO analysis : Quantify hyperconjugative interactions between fluorine lone pairs and σ*(C-C) orbitals of the tert-butyl group .

- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on dipole moments and reaction pathways .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Batch comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.

- Impurity profiling : LC-MS/MS to detect byproducts like tert-butylbenzene (from incomplete fluorination) or di-substituted isomers .

- Variable temperature NMR : Identify dynamic effects (e.g., rotational barriers of the tert-butyl group) that may obscure splitting patterns .

Q. What role does this compound play in synthesizing carbamate or boronic ester derivatives for drug development?

- Carbamate synthesis : React with tert-butyl chloroformate (Boc₂O) to install protective groups on secondary amines, enabling peptide coupling (e.g., tert-butyl carbamate derivatives in solid-phase synthesis) .

- Suzuki-Miyaura cross-coupling : Convert to boronic esters via lithiation and reaction with pinacolborane, enabling aryl-aryl bond formation in drug candidates (e.g., kinase inhibitors) .

Q. Are there documented challenges in scaling up its synthesis from milligram to gram quantities?

- Purification issues : Column chromatography becomes inefficient at scale; switch to fractional distillation or recrystallization (solvent: hexane/EtOAc).

- Exothermic reactions : Friedel-Crafts alkylation requires careful temperature control to avoid runaway reactions .

- Yield drop : Steric hindrance from the tert-butyl group reduces reaction efficiency; optimize catalyst loading (e.g., AlCl₃ at 1.2 eq.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.